5-Methoxy-2-methylpentan-1-ol
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Overview
Description
5-Methoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a methoxy group and a methyl group attached to a pentanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of advanced purification techniques, such as fractional distillation, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), Strong bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Methoxy-2-methylpentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-pentanol: Similar structure but lacks the methoxy group.
2-Methyl-2-pentanol: Similar structure but with a different position of the hydroxyl group.
1-Pentanol: Lacks both the methoxy and methyl groups.
Uniqueness
5-Methoxy-2-methylpentan-1-ol is unique due to the presence of both a methoxy group and a methyl group on the pentanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
5470-69-9 |
---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
5-methoxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-7(6-8)4-3-5-9-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
JJNAQBIHLLWUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCOC)CO |
Origin of Product |
United States |
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